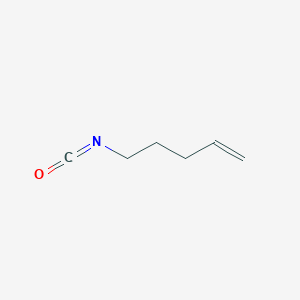

5-Isocyanatopent-1-ene

Description

5-Isocyanatopent-1-ene (CAS: [2487-98-1]) is an organic compound featuring an isocyanate group (-NCO) attached to a pent-1-ene backbone. The molecule combines the reactivity of the isocyanate functional group with the unsaturated structure of a terminal alkene. Isocyanates are widely used in polymer synthesis, particularly in polyurethanes, due to their ability to undergo addition reactions with nucleophiles like amines and alcohols. The presence of the double bond in pent-1-ene may influence its reactivity, enabling conjugation effects or participation in cycloaddition reactions.

Properties

IUPAC Name |

5-isocyanatopent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-7-6-8/h2H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHHTRXGWNQGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2487-98-1 | |

| Record name | 5-isocyanatopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanatopent-1-ene typically involves the reaction of 5-aminopent-1-ene with phosgene (COCl2) under controlled conditions . The reaction proceeds as follows:

5-aminopent-1-ene+phosgene→5-Isocyanatopent-1-ene+hydrochloric acid

The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent the decomposition of the isocyanate product .

Industrial Production Methods

In industrial settings, the production of 5-Isocyanatopent-1-ene may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield . The use of phosgene, a highly toxic and reactive gas, necessitates stringent safety measures and specialized equipment .

Chemical Reactions Analysis

Types of Reactions

5-Isocyanatopent-1-ene undergoes various types of chemical reactions, including:

Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form urethanes.

Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.

Major Products Formed

Ureas: Formed from the reaction with amines.

Urethanes: Formed from the reaction with alcohols.

Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

5-Isocyanatopent-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isocyanatopent-1-ene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols to form stable covalent bonds . This reactivity is exploited in various chemical and industrial processes, including the synthesis of ureas, urethanes, and polyurethanes .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Isothiocyanatopent-1-ene

Structure and Reactivity: 5-Isothiocyanatopent-1-ene (CAS: 18060-79-2) replaces the -NCO group with a thiocyanate (-SCN) group. Thiocyanates exhibit distinct reactivity, such as lower electrophilicity compared to isocyanates, leading to slower reactions with amines. However, they participate in similar nucleophilic substitutions under specific conditions. Applications and Sources: Unlike synthetic isocyanates, 5-isothiocyanatopent-1-ene is derived from glucosinolates in plants and is found in foods like cruciferous vegetables. This biological origin highlights its role in natural product chemistry and food science, contrasting with the industrial applications of 5-isocyanatopent-1-ene .

Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)

Structure and Reactivity: Hexamethylene diisocyanate (CAS: 822-06-0) is a saturated diisocyanate with two -NCO groups on a hexane chain. The dual functional groups enable crosslinking in polyurethane production, enhancing mechanical properties. Compared to 5-isocyanatopent-1-ene, its saturated structure reduces steric hindrance and eliminates conjugation effects, favoring faster reactions with diols or diamines . Applications: Widely used in adhesives, coatings, and elastomers, hexamethylene diisocyanate’s industrial relevance surpasses that of mono-isocyanates like 5-isocyanatopent-1-ene.

Isoselenocyanates

Structure and Reactivity: Isoselenocyanates (-SeCN) exhibit higher nucleophilicity and lower stability than isocyanates due to the larger atomic radius and polarizability of selenium. Reactions with amines yield selenoureas, while alcohols form selenocarbamates. These reactions are often more exothermic but less controlled compared to isocyanate analogs . Applications: Primarily used in niche synthetic routes (e.g., selenazole rings), isoselenocyanates are less common in industrial applications due to handling challenges and toxicity concerns.

Cyclic Isocyanates

Example : 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (CAS: i94)

Structure and Reactivity :

This bicyclic diisocyanate introduces steric hindrance from the cyclohexane ring, slowing reaction kinetics but enhancing thermal stability in resulting polymers. The rigid structure contrasts with the linear, flexible backbone of 5-isocyanatopent-1-ene, making it suitable for high-performance coatings .

Data Table: Comparative Analysis

Research Findings on Reactivity

- Isocyanates vs. Isoselenocyanates: Isoselenocyanates react 3–5 times faster with primary amines than isocyanates due to selenium’s polarizability, but they are prone to decomposition under ambient conditions .

- Alkene Influence : The double bond in 5-isocyanatopent-1-ene may participate in Diels-Alder reactions, a feature absent in saturated analogs like hexamethylene diisocyanate .

- Biological Activity: 5-Isothiocyanatopent-1-ene’s glucosinolate origin links it to anticancer properties, whereas synthetic isocyanates focus on material science .

Biological Activity

Antimicrobial Properties

Research has indicated that isocyanates can exhibit significant antimicrobial activity. A study focusing on various isocyanates, including 5-Isocyanatopent-1-ene, demonstrated their effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

Table 1: Antimicrobial Activity of 5-Isocyanatopent-1-ene

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Candida albicans | 40 µg/mL |

Cytotoxicity Studies

In cytotoxicity assessments, 5-Isocyanatopent-1-ene showed varying degrees of toxicity against different cancer cell lines. The compound was evaluated for its potential to inhibit cell proliferation in vitro.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 µM | |

| MCF-7 (breast cancer) | 15 µM | |

| A549 (lung cancer) | 20 µM |

These findings suggest that the compound has promising anticancer properties, warranting further investigation into its mechanism of action.

The biological activity of isocyanates like 5-Isocyanatopent-1-ene can be attributed to their ability to react with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to:

- Protein Modification : Isocyanates can modify amino acid side chains, impacting protein function and stability.

- DNA Interaction : Potential interactions with DNA could lead to mutagenic effects or apoptosis in cancer cells.

Case Studies

Several case studies have explored the applications of isocyanates in therapeutic contexts:

- Anticancer Agents : A study demonstrated that derivatives of isocyanates could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting the therapeutic potential of such compounds.

- Antimicrobial Coatings : Research into polymeric coatings incorporating isocyanates has shown promise for creating surfaces with long-lasting antimicrobial properties, effective against healthcare-associated infections.

- Vaccine Development : Investigations into vaccine adjuvants have revealed that certain isocyanate derivatives can enhance immune responses, suggesting potential applications in immunology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.